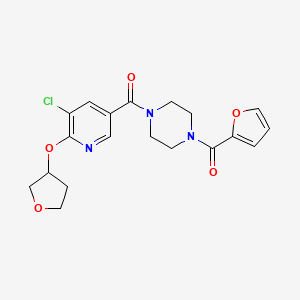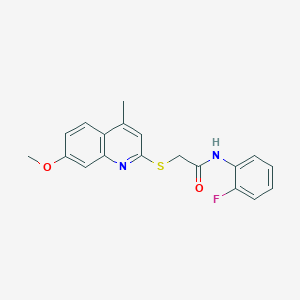
(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that combines elements of piperazine, furan, and nicotinoyl groups. This compound is notable for its versatile chemical properties and its potential application in various fields, from pharmaceuticals to industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. Common synthetic routes might include:
Preparation of the nicotinoyl derivative by chlorination and subsequent reaction with tetrahydrofuran-3-yl alcohol.
Coupling of the nicotinoyl derivative with piperazine under controlled conditions.
Incorporation of the furan-2-yl group via a final coupling or condensation reaction.
Industrial Production Methods: On an industrial scale, optimizing yield and purity is critical. Techniques such as continuous flow synthesis, use of high-throughput screening for reaction optimization, and leveraging catalytic processes can enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nicotinoyl and furan moieties may be susceptible to oxidative conditions, leading to hydroxylated or epoxidized products.
Reduction: Catalytic hydrogenation could potentially reduce certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the piperazinyl and furan moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under conditions like heat or catalytic presence.
Major Products: Products vary based on the type of reaction and conditions, yielding hydroxylated, hydrogenated, or substituted derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of (4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone are broad:
Chemistry: Utilized as a building block for synthesizing more complex molecules.
Biology: Potential inhibitor for specific enzymes or receptors, impacting various biological pathways.
Medicine: Investigated for therapeutic properties, including anti-inflammatory or anti-cancer activities.
Industry: Application in material science for developing new polymers or coatings.
Wirkmechanismus
The mechanism by which this compound exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: May inhibit or activate biochemical pathways relevant to disease processes, cellular signaling, or metabolic functions.
Vergleich Mit ähnlichen Verbindungen
(4-(5-Chloro-6-(tetrahydrofuran-2-yl)nicotinoyl)piperazin-1-yl)(furan-3-yl)methanone
(4-(5-Chloro-6-(tetrahydrofuran-3-yl)nicotinoyl)piperazin-1-yl)(thiophene-2-yl)methanone
Conclusion
(4-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperazin-1-yl)(furan-2-yl)methanone is a compound of significant interest due to its diverse chemical properties and potential applications across various scientific domains. Its synthesis, reactions, and mechanism of action offer rich avenues for research and practical application.
Eigenschaften
IUPAC Name |
[4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5/c20-15-10-13(11-21-17(15)28-14-3-9-26-12-14)18(24)22-4-6-23(7-5-22)19(25)16-2-1-8-27-16/h1-2,8,10-11,14H,3-7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUDPWGVJJXQFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2567583.png)


![4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2567588.png)

![4-{[7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide](/img/structure/B2567592.png)
![6-acetyl-2-butanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567593.png)


![8-(2,4-Dimethoxybenzoyl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2567598.png)
![ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2567601.png)
![2-[3-(2-Chloropropanoyl)phenyl]acetic acid](/img/structure/B2567602.png)

